Tetraisothiocyanatosilane

Catalog No.
S1895430
CAS No.
6544-02-1
M.F
C4N4S4Si
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraisothiocyanatosilane

CAS Number

6544-02-1

Product Name

Tetraisothiocyanatosilane

IUPAC Name

tetraisothiocyanatosilane

Molecular Formula

C4N4S4Si

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12

InChI Key

NOGBKWXHNPDHFA-UHFFFAOYSA-N

SMILES

C(=N[Si](N=C=S)(N=C=S)N=C=S)=S

Canonical SMILES

C(=N[Si](N=C=S)(N=C=S)N=C=S)=S

The exact mass of the compound Tetraisothiocyanatosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraisothiocyanatosilane (Si(NCS)4) is a homoleptic, hydrogen-free, and halogen-free organosilicon compound featuring four isothiocyanate ligands covalently bonded to a central silicon atom [1]. Operating at the intersection of advanced materials synthesis and semiconductor manufacturing, it exhibits a density of approximately 1.44 g/cm³, a melting point near 26 °C, and a boiling point of 186 °C [1]. For industrial buyers and synthetic chemists, its primary procurement value lies in its dual utility: it serves as a highly controlled, non-corrosive precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [2], and acts as a highly efficient reagent for the base-free synthesis of neutral hexacoordinate silicon complexes [3]. By eliminating both hydrogen and halogens from its molecular structure, Si(NCS)4 overcomes the fundamental limitations of standard chlorosilanes and alkoxysilanes in high-purity applications.

Attempting to substitute Tetraisothiocyanatosilane with standard baseline materials—such as Silicon tetrachloride (SiCl4) or Tetraethyl orthosilicate (TEOS)—frequently leads to process failure in specialized applications [1]. In semiconductor thin-film deposition, substituting with SiCl4 generates highly corrosive hydrogen chloride (HCl) gas that damages reactor walls and metal interconnects, while using TEOS or silane (SiH4) unavoidably incorporates hydrogen into the film, leading to threshold voltage shifts and device degradation [2]. In synthetic organosilicon chemistry, utilizing SiCl4 to form hypercoordinated silicon complexes necessitates the addition of amine bases (e.g., triethylamine) to neutralize the resulting HCl [3]. This substitution generates bulky triethylamine hydrochloride precipitates that severely complicate purification, reduce overall yield, and introduce salt-inclusion impurities that Si(NCS)4 intrinsically avoids [3].

Elimination of Amine Salt Byproducts in Hypercoordinate Silicon Synthesis

When synthesizing neutral hexacoordinate silicon complexes with O,N-donor ligands, Si(NCS)4 reacts cleanly via Si-NCS cleavage without requiring any auxiliary base[1]. In direct contrast, the standard comparator SiCl4 requires the addition of at least two equivalents of triethylamine to drive the reaction, which generates massive amounts of triethylamine hydrochloride (Et3N·HCl) precipitate[2]. This quantitative elimination of salt byproducts bypasses the need for tedious filtration steps and prevents salt-inclusion impurities in the final product [1].

Evidence DimensionRequirement for auxiliary base and byproduct generation
Target Compound Data0 equivalents of auxiliary base required (clean one-pot synthesis)
Comparator Or BaselineSiCl4 requires >2 equivalents of triethylamine, generating bulky Et3N·HCl precipitates
Quantified Difference100% reduction in amine hydrochloride salt generation
ConditionsOne-pot synthesis of SiN6 or SiO2N4 skeleton complexes in organic solvents

Eliminating the filtration of bulky salt byproducts directly lowers process time, simplifies purification, and improves the yield of high-purity organosilicon materials.

Prevention of Halogen-Induced Corrosion and Hydrogen Incorporation in Thin Films

For advanced semiconductor passivation, the elemental composition of the precursor strictly dictates film quality and equipment lifespan. Si(NCS)4 is entirely hydrogen-free and halogen-free, releasing volatile isothiocyanate byproducts during deposition [1]. Conversely, the baseline precursor SiCl4 releases corrosive HCl gas that degrades ALD reactor components, while alternative precursors like TEOS or SiH4 introduce hydrogen into the dielectric layer, which compromises electrical stability [2]. The use of Si(NCS)4 eliminates both of these critical failure modes simultaneously [1].

Evidence DimensionPrecursor elemental composition and leaving group byproducts
Target Compound Data0% hydrogen and 0% halogen content (releases isothiocyanate byproducts)
Comparator Or BaselineSiCl4 (releases corrosive HCl); TEOS/SiH4 (incorporates H into the film)
Quantified DifferenceComplete elimination of HCl-induced reactor corrosion and H-related device degradation
ConditionsChemical vapor deposition (CVD) or atomic layer deposition (ALD) of silicon nitride/oxide layers

Enables the deposition of high-purity, low-hydrogen dielectric passivation layers without the corrosive wear on expensive ALD/CVD equipment associated with chlorosilanes.

Superior Vapor Pressure Control and Reduced Fuming Hazard

The thermal properties of a precursor dictate its handling requirements and delivery precision in industrial settings. Si(NCS)4 possesses a boiling point of 186 °C and a melting point of 26 °C, allowing it to be utilized as a stable liquid or easily melted solid in heated bubbler systems [1]. In stark contrast, SiCl4 is a highly volatile liquid with a boiling point of 57 °C that fumes aggressively upon any atmospheric exposure [2]. The significantly higher boiling point of Si(NCS)4 provides a much wider margin of safety and enables highly controlled mass flow during vapor delivery [1].

Evidence DimensionBoiling point and ambient volatility
Target Compound DataBoiling point of 186 °C (melting point 26 °C)
Comparator Or BaselineSiCl4 has a boiling point of 57 °C and fumes aggressively in air
Quantified Difference~129 °C higher boiling point, drastically reducing ambient vapor pressure and fuming hazards
ConditionsStandard temperature and pressure (STP) handling and bubbler-based precursor delivery systems

Simplifies bulk storage, reduces the risk of catastrophic over-pressurization in precursor lines, and allows for more precise mass flow control during thin-film deposition.

Hydrogen-Free Silicon Nitride/Oxide ALD for Semiconductor Passivation

Directly following its lack of hydrogen and halogens, Si(NCS)4 is procured for advanced node semiconductor manufacturing where passivation layers must be deposited without introducing hydrogen (which causes threshold voltage shifts) or halogens (which corrode metal lines and reactor walls)[1].

Base-Free Synthesis of Hypercoordinated Oligosilanes

Leveraging its ability to react cleanly without triethylamine, this compound is the precursor of choice for synthesizing linear oligosilanes with hexacoordinate silicon backbones, entirely avoiding the yield-limiting salt filtration steps associated with chlorosilanes [2].

Preparation of Neutral SiN6 Frameworks for Materials Science

Due to the unique leaving-group behavior of the isothiocyanate ligands, Si(NCS)4 is used to directly synthesize neutral hexacoordinate silicon(IV) complexes with bipyridine or phenanthroline, serving as high-purity building blocks for novel optical and electronic materials [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6544-02-1

Wikipedia

Tetraisothiocyanatosilane

General Manufacturing Information

Silane, tetraisothiocyanato-: INACTIVE

Dates

Last modified: 08-16-2023

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